methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Description
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS: 1190318-72-9) is a heterocyclic compound with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol . This brominated pyrrolopyridine derivative features a fused bicyclic structure: a pyrrole ring fused to a pyridine ring at positions [3,2-b]. The bromine atom at position 3 and the methyl ester group at position 5 make it a versatile intermediate in medicinal chemistry, particularly in the synthesis of protein degraders (e.g., PROTACs) and kinase inhibitors . It is stored under cool, dry, and room-temperature conditions to maintain stability .
Properties
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-2-6-8(12-7)5(10)4-11-6/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSMFBGGCLRYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-72-9 | |
| Record name | methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the bromination of a pyrrolopyridine precursor followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The esterification step can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain signaling pathways involved in tumor growth.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can disrupt signaling pathways that are essential for the growth and survival of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, ring positions, and functional groups. Key differences in reactivity, physicochemical properties, and applications are highlighted.
Positional Isomers: Pyrrolo[2,3-b]Pyridine Derivatives
- Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 1190322-65-6) shares the same molecular formula (C₉H₇BrN₂O₂ ) and weight (255.07 g/mol ) but differs in the fused ring positions ([2,3-b] vs. [3,2-b]) .
- The altered ring connectivity impacts electronic distribution and steric accessibility, influencing binding affinity in kinase inhibitors.
- Applications: Both isomers serve as building blocks for protein degraders, but the [3,2-b] isomer is more commonly used in high-throughput crystallography due to its compatibility with SHELX refinement protocols .
Halogen-Substituted Analogs
- Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS: 1190310-67-8) replaces bromine with chlorine, resulting in a molecular formula of C₉H₇ClN₂O₂ and a reduced molecular weight (210.62 g/mol) . Chlorine’s lower electronegativity decreases polarizability, reducing reactivity in nucleophilic aromatic substitution compared to bromine. Applications: Less effective in Sonogashira coupling reactions but preferred in cost-sensitive syntheses.
Ester Chain Variations
- Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS: 2091528-24-2) features an ethyl ester (C₁₀H₉BrN₂O₂ ; MW: 269.09 g/mol ) .
- The ethyl group increases lipophilicity (logP ~1.2 vs. methyl’s ~0.8), enhancing membrane permeability but slowing metabolic clearance.
- Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1132610-85-5) adds a methyl group at position 5, altering steric hindrance (C₁₀H₁₀BrN₂O₂ ; MW: 283.11 g/mol ) .
- The methyl substituent improves thermal stability but reduces solubility in aqueous buffers.
Substituent Position and Functional Group Changes
- Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1131604-85-7) relocates bromine to position 5 and the ester to position 2 (C₉H₈BrN₃O₂ ; MW: 270.08 g/mol ) .
- Positional isomerism shifts dipole moments, affecting crystal packing and solubility.
- Methyl 7-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS: 2972482-33-8) introduces a formyl group at position 7, enabling further derivatization via aldehyde chemistry .
Comparative Data Table
Biological Activity
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
- Molecular Formula : C9H7BrN2O2
- Molecular Weight : 255.07 g/mol
- CAS Number : 1190318-72-9
The compound features a bromine atom at the 3-position of the pyrrole ring, which enhances its chemical reactivity and biological properties. This unique structure is significant in determining its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in cell proliferation and differentiation. By disrupting these signaling pathways, the compound can potentially hinder tumor growth and survival.
Case Study : In vitro studies demonstrated that this compound inhibited specific cancer cell lines with varying efficacy, suggesting a potential role as an anticancer agent. For instance, it exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications.
Neuroprotective Effects
Additionally, compounds within the pyrrolopyridine family, including this compound, have been noted for their neuroprotective effects. These compounds may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Research Findings : Studies have indicated that derivatives of this compound can enhance neuronal survival in models of oxidative stress, suggesting their potential use in neuroprotection and cognitive enhancement therapies .
The mechanism by which this compound exerts its biological effects involves several pathways:
- FGFR Inhibition : By binding to FGFRs, the compound disrupts downstream signaling pathways essential for cancer cell viability.
- Neurotransmitter Modulation : It may influence neurotransmitter release and receptor activity, contributing to its neuroprotective effects.
- Substitution Reactions : The bromine atom allows for further chemical modifications that can enhance biological activity or alter pharmacokinetic properties.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is presented:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine | 1190322-65-6 | Different bromination site affects reactivity |
| Methyl 4-bromo-1H-pyrrole | Not available | Lacks pyridine component; different reactivity |
| Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine | 952182-30-8 | Different ring fusion leading to varied properties |
This table highlights how structural variations influence biological activity and reactivity profiles.
Applications in Research and Industry
This compound is not only a subject of academic research but also has potential industrial applications:
- Pharmaceutical Development : Its ability to inhibit specific enzymes makes it a candidate for drug development targeting cancer and neurodegenerative diseases.
- Material Science : The compound can be utilized as an intermediate in synthesizing novel materials with desirable properties.
Q & A
Q. What are the common synthetic routes for methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate?
Methodological Answer: The synthesis typically involves functionalization of the pyrrolopyridine core. A general approach includes:
Core Construction : Cyclization of substituted pyridine precursors via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to form the pyrrolopyridine scaffold.
Bromination : Electrophilic substitution at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C).
Esterification : Introduction of the methyl ester group via reaction with methyl chloroformate or methanol under acidic conditions.
For example, bromination of methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate with NBS in DMF yields the title compound .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Critical for confirming substitution patterns. The 3-bromo substituent deshields adjacent protons, appearing as distinct singlets or doublets (e.g., δ 8.89–8.83 ppm for pyrrole protons in DMSO-d6) .
- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ calculated for C9H8BrN2O2: 279.9784) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for related pyrrolopyridine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling yields at the 3-bromo position?
Methodological Answer: Key factors include:
- Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) for Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids (e.g., 1.2–2.0 mol% catalyst loading) .
- Solvent and Base : Use polar aprotic solvents (THF/DMF) with K2CO3 or Cs2CO3 to enhance reactivity.
- Temperature Control : Reactions often require heating (80–100°C) for 12–24 hours.
Example : Coupling with 3-thienylboronic acid in THF at 80°C achieved 96% yield .
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
Methodological Answer: Discrepancies often arise from:
- Purification Methods : Flash chromatography (silica gel, CH2Cl2/EtOAc gradients) vs. recrystallization (acetone/hexane).
- Reagent Purity : Impure NBS or solvents like DMF can reduce bromination efficiency.
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation.
Data Comparison :
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Bromination with NBS | 75–88 | DMF, 0°C, 1–2 h | |
| Suzuki Coupling | 85–96 | THF, Pd(PPh3)4, 80°C, 24 h |
Q. What strategies enable functional group diversification at the 3-bromo position?
Methodological Answer:
- Cross-Coupling : Pd-catalyzed reactions (Suzuki, Stille) to introduce aryl, heteroaryl, or alkenyl groups .
- Nucleophilic Substitution : Replace Br with amines (e.g., piperidine) under microwave-assisted conditions (120°C, 30 min).
- Reductive Dehalogenation : Use H2/Pd-C or Zn/NH4Cl to generate the unsubstituted pyrrolopyridine for further derivatization .
Q. How should researchers address instability of intermediates during synthesis?
Methodological Answer:
- Protection of NH Group : Use tert-butoxycarbonyl (Boc) or benzyl groups to stabilize the pyrrole ring during bromination .
- Low-Temperature Handling : Perform reactions at 0°C to minimize decomposition of nitro or amino intermediates .
- Inert Atmosphere : Conduct air-sensitive steps (e.g., Grignard reactions) under N2/Ar.
Data Contradiction Analysis
Q. Why do spectral data for similar compounds vary across studies?
Methodological Answer: Variations arise from:
- Solvent Effects : Proton shifts in DMSO-d6 vs. CDCl3 (e.g., NH protons appear at δ 11.62 ppm in DMSO but are absent in CDCl3) .
- Tautomerism : The 1H-pyrrolo[3,2-b]pyridine core can exhibit prototropic tautomerism, altering NMR patterns .
- Crystallographic vs. Solution Data : X-ray structures (solid-state) may differ slightly from solution NMR due to packing effects .
Methodological Best Practices
Q. What chromatographic methods are optimal for purification?
Methodological Answer:
Q. How can computational tools aid in reaction design?
Methodological Answer:
- DFT Calculations : Predict regioselectivity of electrophilic bromination using Fukui indices .
- Retrosynthetic Software : Tools like Synthia™ propose alternative routes (e.g., starting from 5-bromo-3-nitro precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
